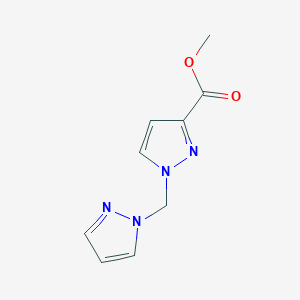

Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

CAS No.: 1001499-89-3

Cat. No.: VC10796782

Molecular Formula: C9H10N4O2

Molecular Weight: 206.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001499-89-3 |

|---|---|

| Molecular Formula | C9H10N4O2 |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | methyl 1-(pyrazol-1-ylmethyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H10N4O2/c1-15-9(14)8-3-6-13(11-8)7-12-5-2-4-10-12/h2-6H,7H2,1H3 |

| Standard InChI Key | HYWBWOUBWTVXJI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NN(C=C1)CN2C=CC=N2 |

Introduction

Structural Elucidation and Physicochemical Characterization

Molecular Architecture

The compound’s structure consists of two pyrazole rings: the first is substituted with a methyl ester group at the 3-position, while the second is attached via a methylene (-CH2-) bridge at the 1-position (Figure 1). This configuration introduces steric and electronic complexities that influence reactivity and intermolecular interactions. The molecular formula is C9H10N4O2, with a calculated molecular weight of 206.1 g/mol.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular Formula | C9H10N4O2 |

| Molecular Weight | 206.1 g/mol |

| logP (estimated) | 2.1–2.5 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | ~75 Ų |

The absence of bromine compared to its analog, Methyl 1-((4-bromo-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate (C9H9BrN4O2), reduces molecular weight by approximately 79.9 g/mol and decreases hydrophobicity, as evidenced by the lower estimated logP. The polar surface area, critical for membrane permeability, is comparable to other pyrazole carboxylates .

Synthetic Methodologies and Optimization

General Pyrazole Synthesis

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or alkynes . For example, diethyl acetylenedicarboxylate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, a precursor in related syntheses .

Target Compound Synthesis

While no direct protocol exists for Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate, a plausible route involves:

-

Core Formation: Condensation of methyl hydrazine with ethyl propiolate to generate methyl pyrazole-3-carboxylate.

-

Alkylation: Reaction with chloromethyl pyrazole under basic conditions to introduce the methylene-linked pyrazole moiety.

This approach mirrors methods used for brominated analogs but omits the hazardous bromination step involving tribromooxyphosphorus or cyanogen bromide . The use of milder alkylating agents improves safety and scalability.

Table 2: Comparative synthesis strategies

Applications in Chemical Research and Development

Medicinal Chemistry

The compound serves as a precursor for prodrugs or PROTACs (proteolysis-targeting chimeras) due to its modifiable ester and pyrazole groups. For instance, hydrolysis of the ester yields a carboxylic acid, enabling conjugation with targeting moieties.

Materials Science

Pyrazole derivatives are explored as ligands in metal-organic frameworks (MOFs). The rigid yet tunable structure of Methyl 1-((1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate could stabilize coordination polymers with applications in gas storage or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume